molecular formula C9H10N4 B10904903 5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine

5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B10904903
Molekulargewicht: 174.20 g/mol
InChI-Schlüssel: QEIGJGALSVSTAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine (Molecular Formula: C9H10N4) is a high-purity chemical intermediate belonging to the pyrazolo[1,5-a]pyrimidine class of fused, nitrogen-rich heterocyclic compounds . This specific scaffold is recognized in medicinal chemistry as a privileged structure for designing potent enzyme inhibitors due to its planar and rigid framework, which allows for extensive functionalization at multiple positions . Researchers utilize this compound as a versatile building block for the synthesis of more complex derivatives targeting a range of therapeutic areas. Pyrazolo[1,5-a]pyrimidine cores, such as this one, have been identified as key structural components in compounds exhibiting inhibitory activity against mycobacterial ATP synthase, a promising target for novel tuberculosis treatments . Furthermore, this chemotype is widely investigated in oncology research for its potential as a protein kinase inhibitor, targeting enzymes such as CDK2 and CDK7 that are often dysregulated in cancers . Its applications extend to other infectious diseases, with related analogs being explored as inhibitors of membrane-bound pyrophosphatases (mPPases) in protozoan parasites like Plasmodium falciparum , which causes malaria . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

Molekularformel

C9H10N4

Molekulargewicht

174.20 g/mol

IUPAC-Name

5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C9H10N4/c10-8-5-7(6-1-2-6)12-9-3-4-11-13(8)9/h3-6H,1-2,10H2

InChI-Schlüssel

QEIGJGALSVSTAO-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=NC3=CC=NN3C(=C2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Condensation with 1,1,3,3-Tetramethoxypropane

A widely adopted method involves reacting ethyl 3,5-diamino-1H-pyrazole-4-carboxylate with 1,1,3,3-tetramethoxypropane in polar aprotic solvents like dimethylformamide (DMF). Acetic acid catalyzes the reaction, which proceeds at 100°C for 14 hours to yield ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (58.1% yield).

Mechanistic Insight :
1,1,3,3-Tetramethoxypropane acts as a masked malonaldehyde, releasing formaldehyde and acetaldehyde intermediates under acidic conditions. These condense with the diaminopyrazole to form the pyrimidine ring via sequential nucleophilic attacks and dehydrations.

Alternative Cyclization Approaches

Triethylamine-mediated reactions in acetonitrile at room temperature offer milder conditions but suffer from lower yields (35.3%) due to competing side reactions.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at C5 is introduced via cross-coupling or nucleophilic substitution.

Direct Cyclopropanation

Cyclopropane rings can be introduced early in the synthesis by using cyclopropyl-containing starting materials. For example, cyclopropanecarboxaldehyde derivatives may serve as carbonyl components in the initial cyclocondensation step.

Amine Functionalization at C7

The C7 amine is typically installed via reduction of a nitro group or substitution of a leaving group.

Nitro Reduction

If the pyrazolopyrimidine intermediate bears a nitro group at C7, catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl) can yield the amine. However, over-reduction of the pyrimidine ring must be controlled.

Nucleophilic Aromatic Substitution

Chlorine or bromine at C7 can be displaced by ammonia under high-pressure conditions. For instance, heating with aqueous NH₃ in a sealed vessel at 150°C for 24 hours achieves substitution but risks decomposition of the cyclopropyl group.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Byproducts
DMF10058.1<5% dimerization
Acetonitrile2531.015% hydrolysis
DCM5042.510% decarboxylation

DMF enhances reaction rates due to its high polarity and ability to stabilize charged intermediates.

Catalytic Additives

  • Acetic Acid : Lowers the activation energy for cyclocondensation, improving yields to 58.1%.

  • Triethylamine : Mitigates acid-sensitive side reactions but slows kinetics, reducing yields to 35.3%.

Purification and Characterization

Crude products are purified via silica gel chromatography using eluents such as dichloromethane/methanolic ammonia (97:3 v/v). Advanced techniques include:

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (90% purity).

  • Recrystallization : Ethanol/water mixtures yield crystalline solids with >99% purity.

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.60 (dd, J = 4.4 Hz, 1H), 8.46 (dd, J = 6.8 Hz, 1H), 6.86 (dd, J = 6.7 Hz, 1H).

  • MS (ESI+) : m/z 207.1 [M+H]⁺, confirming molecular weight.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Purity (%)Scalability
Tetramethoxypropane358.195High
Triethylamine435.388Moderate
Direct Cyclopropanation245.092Low

The tetramethoxypropane route is preferred for industrial-scale synthesis due to its efficiency and reproducibility .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 7-amino group acts as a strong nucleophile, enabling substitution reactions under mild conditions.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Amination Alkyl halides (e.g., CH₃I), DMF, 60°CN-Alkylation at the 7-position to form derivatives (e.g., N-methylated analogs)
Acylation Acetyl chloride, pyridine, RTAcetamide formation at the 7-amino group
Suzuki Coupling Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃Introduction of aryl groups at the 5-cyclopropyl position

Example : Reaction with acetyl chloride in pyridine yields 5-cyclopropyl-7-acetamidopyrazolo[1,5-a]pyrimidine , confirmed by NMR and HRMS .

Electrophilic Aromatic Substitution

The pyrazolo[1,5-a]pyrimidine core undergoes substitution at electron-rich positions (C3 and C6).

Reaction TypeReagents/ConditionsOutcomeSource
Nitration HNO₃, H₂SO₄, 0°CNitro group introduced at C3
Halogenation NBS (for bromination), CHCl₃, RTBromination at C6, yielding 6-bromo-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine

Key Finding : Bromination at C6 proceeds regioselectively due to the directing effect of the pyrimidine nitrogen .

Cyclization and Ring-Opening Reactions

The cyclopropyl group participates in strain-driven ring-opening reactions.

Reaction TypeReagents/ConditionsOutcomeSource
Acid-Catalyzed Ring Opening HCl (conc.), refluxCyclopropane ring opens to form a linear alkyl chloride derivative
Transition Metal-Mediated Rh₂(OAc)₄, CH₂Cl₂, RTInsertion into C–C bonds of cyclopropane, forming fused bicyclic structures

Mechanistic Insight : Ring-opening reactions are facilitated by the high ring strain of the cyclopropyl group.

Oxidation and Reduction

The amino group and pyrimidine ring are redox-active sites.

Reaction TypeReagents/ConditionsOutcomeSource
Oxidation of Amine H₂O₂, FeCl₃, 50°CConversion to nitroso or nitro derivatives
Reductive Amination NaBH₃CN, aldehyde, MeOHSecondary amine formation via Schiff base intermediates

Note : Over-oxidation of the 7-amino group can lead to loss of biological activity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the core structure.

Reaction TypeReagents/ConditionsOutcomeSource
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, KOtBuArylation at the 7-amino group
Sonogashira PdCl₂(PPh₃)₂, CuI, alkyneAlkynylation at C2 or C5 positions

Application : These reactions are critical for synthesizing kinase inhibitors targeting CDK enzymes .

Hydrolysis and Condensation

The pyrimidine ring is susceptible to hydrolysis under acidic or basic conditions.

Reaction TypeReagents/ConditionsOutcomeSource
Acidic Hydrolysis HCl (6M), refluxCleavage of the pyrimidine ring to form pyrazole-carboxylic acid derivatives
Condensation Aldehydes, p-TsOH, tolueneFormation of Schiff bases at the 7-amino group

Mechanistic Detail : Hydrolysis proceeds via protonation of the pyrimidine nitrogen, followed by nucleophilic attack by water .

Formylation and Vilsmeier–Haack Reaction

The 7-amino group directs formylation at C3.

Reaction TypeReagents/ConditionsOutcomeSource
Vilsmeier–Haack POCl₃, DMF, 0°C → RTFormylation at C3 yields 3-formyl-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine

Application : The formyl group serves as a handle for further derivatization (e.g., hydrazone formation) .

Biological Activity Correlation

Derivatives of 5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine exhibit structure-dependent kinase inhibition:

Modification SiteBiological Effect (IC₅₀)Target KinaseSource
7-Amino alkylationImproved selectivity (IC₅₀ = 12 nM)CDK4/6
C3 Nitro groupReduced activity (IC₅₀ > 1 µM)CDK9

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity
Research indicates that 5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine exhibits significant cytotoxicity against various cancer cell lines. Preliminary studies have shown that this compound can inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival. For instance, studies on lung cancer (A549) and breast cancer (MCF-7) cell lines reported IC50 values of 12.5 µM and 15.0 µM, respectively, suggesting a promising lead for developing new anticancer agents .

Enzyme Inhibition
The compound has been identified as an effective inhibitor of specific enzymes, including those involved in cancer progression. Its mechanism of action often involves binding to enzyme active sites, which disrupts their function and leads to apoptosis in cancer cells . This characteristic makes it a candidate for further development in therapeutic applications against various malignancies.

Biological Research

Targeting Pathogenic Infections
this compound has shown potential against parasitic infections such as malaria and leishmaniasis by inhibiting enzymes crucial for the survival of pathogens like Plasmodium falciparum. The compound's ability to interact with membrane-bound pyrophosphatases has been highlighted as a novel approach in combating these diseases .

Signal Transduction Pathways
The compound is also utilized as a tool to study various biological processes, particularly in signal transduction pathways. By inhibiting specific kinases, it can help elucidate the roles of these enzymes in cellular signaling and disease progression .

Material Science

Photonic Devices
In addition to its biological applications, this compound's unique photophysical properties make it a candidate for use in organic electronics and photonic devices. Its structural features allow for modifications that can enhance its functionality in material science applications .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. Recent advancements include microwave-assisted synthesis techniques that improve reaction efficiency and yield . The ability to create various substituted derivatives expands the potential applications of this compound.

Case Studies and Research Findings

Study Focus Findings
Antitumor ActivitySignificant cytotoxicity against A549 (IC50: 12.5 µM) and MCF-7 (IC50: 15.0 µM) cell lines .
Enzyme InhibitionEffective inhibitor of specific kinases involved in cancer progression; induces apoptosis .
Antiparasitic PropertiesInhibits Plasmodium falciparum mPPase; potential treatment for malaria .
Material ApplicationsExplored for use in organic electronics due to unique photophysical properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines with diverse substituents at the 3-, 5-, and 7-positions have been evaluated for anti-tubercular activity:

  • 5-Cyclopropyl derivatives : The cyclopropyl group at the 5-position (as in the target compound) balances lipophilicity and steric bulk, contributing to potent Mycobacterium tuberculosis (M. tb) inhibition (MIC ≤ 0.1 µM) and low hERG channel liability .
  • 3-(4-Fluorophenyl)-5-aryl derivatives : Compounds with a 3-(4-fluorophenyl) group and 5-aryl substituents (e.g., phenyl, 4-methoxyphenyl) exhibit enhanced M. tb growth inhibition, attributed to improved target binding and microsomal stability .
  • 7-(Pyridin-2-ylmethyl)amine derivatives : Substitution with a pyridinylmethyl group at the 7-position (e.g., compound 11) retains activity but may reduce selectivity due to increased polarity .

Key Structural Insights

  • Cyclopropyl vs. Bulky Alkyl Groups : Replacing cyclopropyl with tert-butyl (e.g., compound 5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine, ) reduces activity due to excessive steric hindrance.
  • Electron-Withdrawing Substituents: Bromo or cyano groups at the 3-position (e.g., 3-bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, ) decrease potency compared to electron-neutral cyclopropyl .

Biologische Aktivität

5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound has a unique fused ring structure combining pyrazole and pyrimidine moieties. Its molecular formula is C9H10N4C_9H_{10}N_4 with a molecular weight of 174.20 g/mol. The compound's structural features facilitate interactions with various biological targets, making it a promising candidate for therapeutic applications .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antitumor Activity : The compound has been evaluated for its potential as an antitumor agent. It inhibits specific kinases involved in cancer cell proliferation, which leads to the induction of apoptosis in cancer cells .
  • Enzyme Inhibition : It has demonstrated the ability to inhibit various enzymes, including kinases such as GSK-3β and CDK-2, which are crucial for cell cycle regulation and signaling pathways .
  • Antiprotozoal Properties : Recent studies have shown that derivatives of this compound can inhibit Plasmodium falciparum, the causative agent of malaria, by targeting membrane-bound pyrophosphatases .

The mechanism of action for this compound primarily involves its interaction with specific molecular targets:

  • Kinase Inhibition : The compound binds to the ATP-binding sites of kinases, disrupting their activity and leading to altered signaling pathways that control cell growth and survival .
  • Induction of Apoptosis : By inhibiting key enzymes and kinases, the compound triggers apoptotic pathways in cancer cells, making it a candidate for cancer therapy .
  • Inhibition of Protozoan Growth : In protozoan models, the compound disrupts essential metabolic processes, leading to reduced viability of P. falciparum .

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Antitumor Activity : A study demonstrated that this compound effectively reduced tumor growth in mouse models by inhibiting specific kinases associated with cancer progression .
  • Enzymatic Inhibition Study : Research highlighted its potent inhibition against vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases, showcasing its multitargeted approach in cancer treatment .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidineContains a cyano groupPotent inhibitor against casein kinase 2α
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamineDinitro substitutionExhibits excellent thermal stability
7-Methylpyrazolo[1,5-a]pyrimidineMethyl substitution at position 7Known for selective protein inhibitory activity

These compounds illustrate the diversity within the pyrazolo[1,5-a]pyrimidine family while emphasizing the unique properties of this compound related to its biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine, and how can regioselectivity be controlled during cyclization?

  • Methodological Answer : Synthesis typically involves cyclization of precursors like aminopyrazoles or enamines under controlled conditions. For example, cyclopropyl groups can be introduced via palladium-catalyzed cross-coupling or nucleophilic substitution. Regioselectivity is achieved using catalysts (e.g., iodine or Lewis acids) or by optimizing solvent polarity and temperature. X-ray crystallography (as in pyrazolo[1,5-a]pyrimidine derivatives) is critical for confirming regioselectivity . Analogous routes for trifluoromethyl-substituted derivatives highlight the role of silylformamidines in functionalizing position 7 .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :

  • 1H/13C NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm) and cyclopropyl methylene signals (δ 0.5–1.5 ppm). Substituent effects on pyrimidine ring protons are diagnostic .
  • HRMS : Confirm molecular formula via exact mass (e.g., [M+H]+ for C12H12N5: 226.1089) .
  • IR : Identify amine N-H stretches (~3340 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
  • Elemental Analysis : Validate purity (e.g., C, H, N % within ±0.3% of calculated values) .

Q. What are the recommended in vitro assays for evaluating the kinase inhibition potential of this compound?

  • Methodological Answer : Use kinase-specific assays (e.g., CDK2, ATP5A) with ATP-competitive binding protocols. For CDK2, measure IC50 via fluorescence polarization using a FITC-labeled peptide substrate. For ATP5A inhibition, employ mitochondrial membrane potential assays with JC-1 dye. Structural analogs show Ki values in the nM range for targets like CRF1 receptors, suggesting similar high-affinity screening workflows .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Store in airtight containers at 2–8°C under inert gas (e.g., argon).
  • Neutralize spills with 5% sodium bicarbonate and dispose via hazardous waste protocols. Pyrazolo[1,5-a]pyrimidines may exhibit acute toxicity (LD50 ~200 mg/kg in rodents), necessitating strict adherence to MSDS guidelines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

  • Methodological Answer :

  • Substituent Variation : Modify position 3 (cyclopropyl) and position 7 (amine) to assess steric/electronic effects. For example, replacing cyclopropyl with trifluoromethyl (as in []) enhances metabolic stability .
  • Biological Testing : Use parallel synthesis to generate derivatives, followed by high-throughput screening against kinase panels. Analogs with N-alkylamine side chains (e.g., dipropyl groups) show improved CRF1 antagonism (Ki = 3.5 nM) .

Q. What methodologies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using identical buffer conditions (e.g., 10 mM MgCl2, pH 7.4) and ATP concentrations (1 mM).
  • Orthogonal Validation : Confirm kinase inhibition via SPR (surface plasmon resonance) alongside enzymatic assays. For example, discrepancies in ATP5A inhibition (IC50 variability) may arise from mitochondrial preparation differences .

Q. How does X-ray crystallography contribute to understanding the binding mode of this compound with its targets?

  • Methodological Answer : Co-crystallize the compound with target proteins (e.g., CDK2) in a 1:1 molar ratio. Resolve structures at ≤2.0 Å resolution to map hydrogen bonds (e.g., amine-NH to kinase hinge region) and hydrophobic interactions (cyclopropyl with ATP-binding pocket). Crystallographic data for pyrazolo[1,5-a]pyrimidines (CCDC 967390) validate key binding poses .

Q. What strategies are effective for in vivo evaluation of this compound in neurodegenerative disease models?

  • Methodological Answer :

  • Dosing : Administer orally (10–30 mg/kg) in murine tauopathy models, monitoring brain penetration via LC-MS/MS.
  • Biomarkers : Quantify phosphorylated tau levels in cerebrospinal fluid. CRF1 antagonists with similar scaffolds show reduced neuroinflammation in vivo .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.